molecular formula C14H17FN2O3 B1377432 tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate CAS No. 1443979-23-4

tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate

Cat. No.: B1377432
CAS No.: 1443979-23-4
M. Wt: 280.29 g/mol
InChI Key: NUMAESSFYYTCAX-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate is a synthetic organic compound with a molecular weight of 280.3 g/mol It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an azetidinone ring

Preparation Methods

The synthesis of tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-fluorophenylacetic acid, followed by cyclization to form the azetidinone ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods are designed to be scalable and efficient, allowing for the production of large quantities of the compound for various applications.

Chemical Reactions Analysis

tert-Butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically affects the azetidinone ring, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group in the azetidinone ring, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

tert-Butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

    Medicine: Research is ongoing to investigate its potential therapeutic applications. The compound’s structure suggests it may have activity against certain diseases, making it a candidate for drug development.

    Industry: In industrial applications, it is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit certain enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

tert-Butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c1-14(2,3)20-13(19)16-11-8-17(12(11)18)10-6-4-9(15)5-7-10/h4-7,11H,8H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMAESSFYYTCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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